Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
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Overview
Description
“Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate” is a chemical compound with the formula C11H9NO4 . It is also known as “邻苯二甲酰亚胺甘氨酸甲脂” in Chinese .
Molecular Structure Analysis
The molecular structure of this compound is characterized by an isoindole core with a 1,3-dioxo functionality . The compound has a molecular weight of 219.19 .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.368±0.06 g/cm3, a melting point of 113 °C, a predicted boiling point of 345.7±25.0 °C, a flash point of 162.9°C, and a vapor pressure of 6.04E-05mmHg at 25°C . The compound’s refractive index is 1.581 .Scientific Research Applications
Allosteric Modulation of Receptors
Recent studies suggest that compounds related to “Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate” may serve as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluRs), specifically mGluR5 .
Antimicrobial Activity
There is also research indicating potential antimicrobial activity associated with derivatives of this compound .
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a compound that belongs to the class of organic compounds known as phthalimides . These compounds are imide derivatives of phthalic anhydrides
Mode of Action
Some isoindole derivatives are known to be selective monoamine oxidase inhibitors , which suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Given that some isoindole derivatives are known to inhibit monoamine oxidase , it is plausible that this compound could affect pathways involving monoamine neurotransmitters.
Result of Action
If this compound acts as a monoamine oxidase inhibitor like some other isoindole derivatives , it could potentially increase the levels of monoamine neurotransmitters in the brain, which could have various effects depending on the specific neurotransmitters involved.
properties
IUPAC Name |
methyl 2-(1,3-dioxoisoindol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7(12(16)17-2)13-10(14)8-5-3-4-6-9(8)11(13)15/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHVWQRYVXVZLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate | |
CAS RN |
33745-25-4 |
Source
|
Record name | N-PHTHALOYLALANINE METHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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